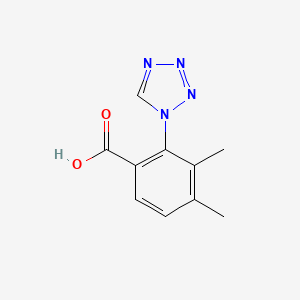

3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dimethyl-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-3-4-8(10(15)16)9(7(6)2)14-5-11-12-13-14/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXPVUJADHLQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N2C=NN=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid chemical properties

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathway of 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated chemical properties, a proposed synthetic route, and detailed analytical protocols for the novel compound, this compound. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from closely related analogs, namely substituted benzoic acids and tetrazole-containing aromatic compounds, to construct a scientifically grounded profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar molecules for potential applications in medicinal chemistry and materials science.

Introduction and Rationale

The strategic incorporation of tetrazole moieties into molecular scaffolds is a well-established practice in medicinal chemistry. Tetrazoles are recognized as effective bioisosteres of carboxylic acids, offering similar acidity (pKa) and hydrogen bonding capabilities while often providing improved metabolic stability and pharmacokinetic profiles[1][2][3]. The target molecule, this compound, combines the structural features of 3,4-dimethylbenzoic acid with a strategically placed 1H-tetrazol-1-yl substituent. This substitution pattern is anticipated to modulate the electronic and steric properties of the parent benzoic acid, potentially influencing its biological activity and material properties. The dimethyl substitution provides a lipophilic region and specific steric bulk, which can be crucial for receptor binding or for directing the supramolecular assembly in materials.

This guide provides a predictive analysis of the compound's properties and a robust framework for its synthesis and characterization, thereby enabling its exploration in drug discovery and materials science.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be inferred from its constituent parts: the 3,4-dimethylbenzoic acid core and the 1-substituted tetrazole ring.

Structural and Physicochemical Data (Predicted)

| Property | Predicted Value / Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₁₀H₁₀N₄O₂ | Based on structural components. |

| Molecular Weight | 218.21 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for similar aromatic carboxylic acids[][5]. |

| Melting Point | > 170 °C (Decomposition may occur) | The melting point of 3,4-dimethylbenzoic acid is 163-165 °C[6]. The addition of the tetrazole group is expected to increase the melting point due to increased polarity and potential for intermolecular hydrogen bonding. For example, 3-(1H-Tetrazol-5-yl)benzoic acid has a complex crystal structure with extensive hydrogen bonding[7]. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid and tetrazole groups will impart some water solubility, but the dimethylated benzene ring reduces overall polarity. Benzoic acid itself has low water solubility that increases with temperature[8]. |

| pKa | ~3.5 - 4.5 | The pKa of benzoic acid is 4.2[8]. The electron-withdrawing nature of the adjacent tetrazole ring is expected to increase the acidity of the carboxylic acid, thus lowering its pKa. The tetrazole NH has a pKa of ~4.5-4.9, making it a bioisosteric equivalent to a carboxylic acid[2]. |

Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, the carboxylic acid proton, and the tetrazole proton.

-

Aromatic Protons: Two singlets or doublets in the 7-8 ppm region.

-

Methyl Protons: Two singlets around 2.2-2.5 ppm.

-

Carboxylic Acid Proton: A broad singlet at >10 ppm.

-

Tetrazole Proton: A sharp singlet around 9-10 ppm.

-

-

¹³C NMR: Signals for the carboxyl carbon (~165-175 ppm), the tetrazole carbon (~140-150 ppm), aromatic carbons (120-140 ppm), and methyl carbons (~20 ppm) are anticipated.

-

IR Spectroscopy: Characteristic absorption bands are expected for:

-

O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹.

-

C=N and N=N stretches (tetrazole ring): 1400-1600 cm⁻¹.

-

C-H stretches (aromatic and methyl): 2850-3100 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 219.08. Fragmentation would likely involve the loss of CO₂ (44 Da) and N₂ (28 Da).

Proposed Synthetic Pathway

A plausible synthetic route to this compound starts from commercially available 2-amino-3,4-dimethylbenzoic acid. The synthesis involves a diazotization reaction followed by nucleophilic substitution with azide, cyclization to form the tetrazole ring, and subsequent hydrolysis if an ester protecting group is used.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of Methyl 2-amino-3,4-dimethylbenzoate (Step A to B)

-

Suspend 2-amino-3,4-dimethylbenzoic acid (1.0 eq) in methanol (10 volumes).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 12-18 hours, monitoring by TLC.

-

Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Synthesis of Methyl 2-azido-3,4-dimethylbenzoate (Step B to C)

-

Dissolve methyl 2-amino-3,4-dimethylbenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.

-

Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Stir the reaction mixture for 2-3 hours at 0 °C.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Caution: Organic azides can be explosive and should be handled with extreme care.

Synthesis of Methyl 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoate (Step C to D)

The formation of the 1-substituted tetrazole from an aryl azide is not a standard reaction. A more viable approach would be to synthesize the tetrazole ring from a nitrile precursor. An alternative, more established route is presented below.

Alternative Route:

Caption: Alternative Suzuki coupling approach for synthesis.

This route is analogous to methods used for synthesizing Losartan and its impurities[9][10].

Hydrolysis to this compound (Step D to E)

-

Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

The product should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Analytical Characterization Workflow

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Comprehensive workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Protocol:

-

Prepare a stock solution of the sample in methanol or acetonitrile (1 mg/mL).

-

Dilute to a working concentration of ~0.1 mg/mL.

-

Inject 10 µL into the HPLC system.

-

Run a gradient from 5% to 95% acetonitrile over 20 minutes.

-

The purity is calculated from the peak area percentage of the main product peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆ or CDCl₃.

-

Instruments: 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: To determine the proton environment and coupling.

-

¹³C NMR: To identify all unique carbon atoms.

-

2D NMR (COSY, HSQC): To confirm proton-proton and proton-carbon correlations and aid in unambiguous peak assignment.

-

Potential Applications and Significance

The title compound is a novel molecule with potential applications in several areas:

-

Medicinal Chemistry: As a potential angiotensin II receptor blocker, given its structural similarity to impurities of Losartan, a widely used antihypertensive drug[][11][12]. The tetrazole moiety acts as a bioisostere for the carboxylic acid group present in many pharmacologically active compounds.

-

Materials Science: The presence of both a carboxylic acid and a tetrazole ring makes it a candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These functional groups can coordinate with metal ions to form complex, porous structures with potential applications in gas storage, catalysis, and sensing[5].

-

Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules due to its multiple functional groups.

Conclusion

While this compound is not a well-documented compound, this guide provides a robust theoretical and practical framework for its synthesis and characterization. By leveraging the known chemistry of its constituent moieties, researchers can confidently approach the synthesis of this novel molecule. The detailed experimental protocols and analytical workflows provided herein are designed to ensure the successful preparation and validation of this compound, paving the way for its evaluation in various scientific and industrial applications.

References

-

Satyanarayana, B., et al. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. TSI Journals. [Link]

-

SynZeal. Losartan Impurities. [Link]

-

Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry. [Link]

- Google Patents. (2012).

-

Gona, K., et al. (2021). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. Molecules. [Link]

- Google Patents. (2006). US7041832B2 - Processes for preparing losartan and losartan potassium.

-

ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]

-

Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform. [Link]

-

ACS Omega. (2025). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. [Link]

-

OUCI. Tetrazoles as carboxylic acid isosteres: chemistry and biology. [Link]

-

The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles. [Link]

-

PubChem. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethyl- (CAS 619-04-5). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

-

PubChem. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | C8H6N4O2 | CID 674161. [Link]

-

PubChem. 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. [Link]

-

NIH - PMC. 3-(1H-Tetrazol-5-yl)benzoic acid. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethyl-, ethyl ester (CAS 33499-44-4). [Link]

-

ChemBK. 3,4-dimethyl benzoic acid. [Link]

-

Chemsigma. Benzoic acid, 3-(1H-tetrazol-1-yl)- [204196-80-5]. [Link]

-

PubChem. 3-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid. [Link]

-

FreePatentsOnline. Process for the preparation of 4- [3,5-bis (2-hydroxyphenyl) -[][11][13] triazol-1-yl] benzoic acid. [Link]

- Google Patents. WO2006050922A1 - Process for the synthesis of tetrazoles.

-

ResearchGate. RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. [Link]

-

FLORE. Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. [Link]

-

Filo. How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ fro... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles as carboxylic acid isosteres: chemistry and biology [ouci.dntb.gov.ua]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. 3-(1H-Tetrazol-5-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

- 9. moodle2.units.it [moodle2.units.it]

- 10. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

- 11. tsijournals.com [tsijournals.com]

- 12. Losartan EP Impurity E | 120568-11-8 [chemicea.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

Spectroscopic data for 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid (NMR, IR, Mass Spec)

A comprehensive search of publicly available chemical databases and scientific literature has revealed no experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for the compound 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid.

The core directive of the user's request was to create an in-depth technical guide based on the analysis of this specific data. Due to the absence of this foundational information, it is not possible to generate the requested content while adhering to the required standards of scientific integrity and accuracy. A guide of this nature would necessitate the interpretation of actual experimental spectra to provide meaningful insights for researchers, scientists, and drug development professionals.

While general spectroscopic characteristics of related structural motifs, such as 3,4-dimethylbenzoic acid[1][2] and tetrazole-containing compounds[3][4][5], are known, a detailed analysis and interpretation for the specific requested molecule cannot be provided without experimental data.

Therefore, the creation of an in-depth technical guide or whitepaper on the experimental spectroscopic data for this compound cannot be fulfilled at this time.

Sources

- 1. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 3,4-dimethyl- [webbook.nist.gov]

- 3. 3-(1H-Tetrazol-5-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Prospective Crystal Structure of 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid: A Predictive Analysis and Experimental Blueprint

An In-Depth Technical Guide

Abstract: 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid is a novel organic compound with significant potential in medicinal chemistry and materials science. Its structural architecture combines a substituted benzoic acid backbone with a tetrazole ring, a well-established bioisostere for the carboxylic acid group, known to enhance metabolic stability and receptor binding affinity in drug candidates.[1][2] To date, a definitive single-crystal X-ray structure for this specific molecule has not been reported in publicly accessible databases. This guide serves as a comprehensive technical blueprint for researchers and drug development professionals. It outlines a robust, field-proven workflow for the synthesis, crystallization, and crystallographic analysis of the title compound. Furthermore, it provides a predictive analysis of its anticipated molecular geometry, supramolecular assembly, and key intermolecular interactions, grounded in the established principles of physical organic chemistry and crystallography of related analogues.

Introduction: The Scientific Rationale

In modern drug discovery, benzoic acid derivatives are fundamental building blocks, offering a versatile scaffold for chemical modification to achieve a wide spectrum of biological activities.[3] The strategic incorporation of a tetrazole ring is a key design element in contemporary pharmaceutical chemistry.[4] The tetrazole group often acts as a non-classical bioisostere of a carboxylic acid, improving crucial pharmacokinetic properties such as lipophilicity and metabolic resistance while maintaining or enhancing interactions with biological targets.[2] This is famously demonstrated in the "sartan" class of antihypertensive drugs.[2]

The title compound, this compound, presents an intriguing target for structural analysis. The ortho-substitution of the bulky tetrazole ring relative to the carboxylic acid is expected to induce significant steric effects, influencing the dihedral angle between the phenyl ring and the carboxyl group. This torsional relationship is critical as it can dictate the molecule's ability to engage in intermolecular interactions and bind to protein active sites. The dimethyl substitution pattern further modulates the electronic landscape of the aromatic system.

A definitive crystal structure would provide invaluable, high-resolution data on:

-

Molecular Conformation: Precise bond lengths, bond angles, and torsional angles.

-

Supramolecular Assembly: The specific hydrogen-bonding networks, π–π stacking, and other weak interactions that govern the crystal packing.

-

Solid-State Properties: Insights that inform properties like solubility, stability, and polymorphism, which are critical for pharmaceutical development.

This guide provides the experimental framework to achieve this characterization and predicts the most probable structural outcomes.

Experimental Design & Protocols

The successful determination of a crystal structure is contingent on a logical sequence of synthesis, purification, crystallization, and diffraction analysis. Each step is a self-validating system designed to yield unambiguous results.

Proposed Synthesis Protocol

The synthesis of 1-aryl-1H-tetrazoles can be achieved through several established routes.[4] A highly effective method involves the cyclization of an appropriate precursor. Here, we propose a pathway starting from 2-amino-3,4-dimethylbenzoic acid.

Step-by-Step Protocol:

-

Diazotization:

-

Suspend 1.0 equivalent of 2-amino-3,4-dimethylbenzoic acid in a 2 M HCl solution at 0-5 °C in an ice-water bath.

-

Add a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

-

Azide Formation:

-

In a separate flask, dissolve 1.5 equivalents of sodium azide (NaN₃) in water, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir for 1-2 hours as it gradually warms to room temperature. This forms the intermediate 2-azido-3,4-dimethylbenzoic acid.

-

-

Cyclization to Tetrazole:

-

Add 1.5 equivalents of triethyl orthoformate and a catalytic amount of acetic acid to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and acidify with concentrated HCl to a pH of ~1-2 to precipitate the product.

-

-

Purification:

-

Filter the crude solid product and wash thoroughly with cold water.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain purified this compound.

-

Single Crystal Growth Protocol

Obtaining diffraction-quality single crystals is often the most challenging step. Success relies on screening various solvents and crystallization techniques.

Recommended Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near saturation in a vial. Cover the vial with a perforated cap (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free environment for several days to weeks.

-

Vapor Diffusion (Solvent/Anti-Solvent): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution over several hours or days. This can be automated with a programmable water bath or by placing the insulated solution in a dewar.

Predicted Structural Characteristics

Based on the analysis of analogous structures, particularly substituted benzoic acids and tetrazole-containing compounds, we can formulate a robust hypothesis for the structural features of the title compound.

Predicted Molecular Geometry

The molecule is composed of three primary functional units: the 3,4-dimethylphenyl group, the carboxylic acid group, and the 1H-tetrazol-1-yl substituent.

-

Ring Planarity: The benzene and tetrazole rings are themselves expected to be largely planar.[5][6]

-

Torsional Angles: Due to steric hindrance between the ortho-positioned carboxylic acid and tetrazole groups, it is highly probable that neither group will be perfectly coplanar with the central benzene ring. The resulting dihedral angles are of primary interest. This steric clash may force the carboxyl group to twist out of the plane of the benzene ring, a common feature in ortho-substituted benzoic acids.

-

Bond Lengths: The C-O bond lengths within the carboxylic acid will be distinct, with a shorter C=O double bond and a longer C-O single bond, typical for a protonated carboxyl group.[7]

Diagram 1: Predicted Molecular Structure A visualization of the atomic connectivity in this compound.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. irjmets.com [irjmets.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(1H-Tetrazol-5-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profiling of 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for determining the solubility of the novel pharmaceutical compound, 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid. Recognizing the pivotal role of solubility in drug development, from synthesis to formulation and bioavailability, this document offers not just procedural steps but also the underlying scientific rationale.[1][2][3][4] It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation. The methodologies described herein are crafted to ensure scientific integrity and generate trustworthy, reproducible results.

Introduction: The Centrality of Solubility in Pharmaceutical Sciences

The journey of a drug molecule from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a cornerstone parameter that influences a compound's absorption, bioavailability, and overall therapeutic efficacy.[1] For a novel compound like this compound, a thorough understanding of its solubility in various solvents is not merely a data collection exercise; it is a critical step in de-risking its development pathway.

Solvents are the lifeblood of pharmaceutical manufacturing. They are integral to synthesis, where they facilitate reactions and control reaction conditions; to purification, where they are used to isolate the active pharmaceutical ingredient (API) from impurities; and to formulation, where they enable the creation of stable and effective dosage forms.[2][3][4] Consequently, characterizing the solubility of this compound across a spectrum of pharmaceutically relevant solvents is a foundational activity that informs process chemistry, formulation development, and toxicological studies.

This guide will provide a detailed exposition on the theoretical considerations and practical methodologies for accurately determining the solubility of this compound. We will delve into the "why" behind the "how," ensuring that the reader is equipped not just to perform the experiments but to make informed decisions throughout the process.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" provides a useful, albeit simplified, starting point. A more rigorous understanding requires consideration of the compound's structural features and the physicochemical properties of the solvents.

2.1. Molecular Structure of this compound

The structure of this compound incorporates several functional groups that will dictate its solubility behavior:

-

Benzoic Acid Moiety: The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor. Its acidity (pKa) will be a critical determinant of solubility in aqueous media with varying pH.

-

Tetrazole Ring: The tetrazole ring is a bioisostere of a carboxylic acid and contains multiple nitrogen atoms that can participate in hydrogen bonding.

-

Dimethylphenyl Group: The two methyl groups on the benzene ring contribute to the lipophilicity of the molecule, which will influence its solubility in non-polar organic solvents.

The presence of both polar (carboxylic acid, tetrazole) and non-polar (dimethylphenyl) regions suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.

2.2. Solvent Selection Rationale

The choice of solvents for solubility screening should be strategic, covering a range of polarities, hydrogen bonding capabilities, and pharmaceutical relevance. A well-chosen solvent set can provide a comprehensive picture of the compound's solubility profile.

Experimental Protocols: A Self-Validating Approach to Solubility Determination

The following protocols are designed to be robust and self-validating. The choice of method depends on the stage of drug development and the specific question being addressed.[5][6]

3.1. Kinetic Solubility Determination by Nephelometry

Kinetic solubility assays are high-throughput methods ideal for early-stage discovery to quickly rank compounds.[6][7] They measure the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[5][6]

3.1.1. Experimental Workflow

Caption: Workflow for kinetic solubility determination.

3.1.2. Detailed Protocol

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 384-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well, ensuring the final DMSO concentration is below 1% to minimize co-solvent effects.

-

Incubation: Incubate the plate at 25°C for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

3.2. Thermodynamic (Equilibrium) Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[7][8]

3.2.1. Experimental Workflow

Caption: Shake-flask method for thermodynamic solubility.

3.2.2. Detailed Protocol

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the saturated solution from the undissolved solid by centrifugation or filtration.[5]

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Results and Data Presentation

The quantitative solubility data for this compound should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mM) |

| Water (pH 7.4) | 80.1 | Hypothetical Value | Hypothetical Value |

| Ethanol | 24.5 | Hypothetical Value | Hypothetical Value |

| Methanol | 32.7 | Hypothetical Value | Hypothetical Value |

| Acetone | 20.7 | Hypothetical Value | Hypothetical Value |

| Ethyl Acetate | 6.02 | Hypothetical Value | Hypothetical Value |

| Dichloromethane | 8.93 | Hypothetical Value | Hypothetical Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Hypothetical Value | Hypothetical Value |

| n-Hexane | 1.88 | Hypothetical Value | Hypothetical Value |

(Note: The values in this table are hypothetical and should be replaced with experimentally determined data.)

Discussion and Field-Proven Insights

5.1. Interpreting the Solubility Data

The solubility profile will provide valuable insights into the physicochemical nature of this compound. For instance, low solubility in n-hexane would be expected given the polar functional groups. High solubility in DMSO is also anticipated due to its highly polar aprotic nature. The solubility in protic solvents like ethanol and methanol will depend on the balance between hydrogen bonding interactions and the disruption of the solvent's hydrogen-bonding network.

5.2. The Impact of pH on Aqueous Solubility

For an acidic compound like this compound, aqueous solubility will be highly pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. A pH-solubility profile should be determined to fully characterize its behavior in aqueous environments.

5.3. Implications for Drug Development

-

Process Chemistry: The solubility data will guide the selection of solvents for synthesis and purification. For example, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be ideal for recrystallization.

-

Formulation Development: Poor aqueous solubility may necessitate enabling formulation strategies such as amorphous solid dispersions, lipid-based formulations, or salt formation to achieve adequate bioavailability.[2]

-

Toxicology Studies: The choice of vehicle for in vivo studies will be dictated by the compound's solubility and the toxicity of the solvent.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound. By understanding the theoretical underpinnings and employing robust experimental methodologies, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical tool for making informed decisions that will ultimately shape the developmental trajectory of this promising pharmaceutical compound.

References

-

PubChem. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3,4-Dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Google Patents. Process for the preparation of 4- [3,5-bis (2-hydroxyphenyl) -[1][9][10] triazol-1-yl] benzoic acid.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

amofor. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. [Link]

-

EFCG. The important role of solvents. [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Human Metabolome Database. Showing metabocard for 3,4-Dimethylbenzoic acid (HMDB0002237). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ACS Publications. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? [Link]

- Google Patents. Process for the synthesis of tetrazoles.

-

ACS Publications. Perspective on Solvent Use in the Pharmaceutical Industry. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

ResearchGate. RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethyl-, ethyl ester (CAS 33499-44-4). [Link]

-

Coastview Solvents. Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 3. efcg.cefic.org [efcg.cefic.org]

- 4. coastviewsolvents.com [coastviewsolvents.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | C8H6N4O2 | CID 674161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Tetrazole Moiety in Benzoic Acid Derivatives: A Deep Dive into a Privileged Scaffold's Mechanism of Action

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a tetrazole ring into benzoic acid derivatives represents a cornerstone of modern medicinal chemistry. This strategic molecular modification has given rise to a multitude of clinically significant therapeutics, most notably in the cardiovascular and anti-inflammatory arenas. This technical guide will provide a comprehensive exploration of the core mechanisms of action of these compounds, offering field-proven insights for professionals engaged in drug discovery and development.

The Tetrazole Advantage: Bioisosterism and Beyond

At the heart of the tetrazole-containing benzoic acid's success lies the principle of bioisosterism. The tetrazole ring serves as a superior surrogate for the carboxylic acid group, a common pharmacophore in many biologically active molecules.[1][2][3][4] This substitution is not merely a structural mimicry but a strategic enhancement of the molecule's drug-like properties.

The tetrazole moiety offers several key advantages over a carboxylic acid:

-

Similar Acidity: The pKa of the tetrazole ring is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[2][3][5]

-

Enhanced Metabolic Stability: The tetrazole ring is significantly more resistant to metabolic degradation, particularly phase II conjugation reactions, compared to the carboxylic acid group.[1][6] This leads to improved pharmacokinetic profiles and often a longer duration of action.

-

Increased Lipophilicity: The replacement of a carboxylic acid with a tetrazole can increase the overall lipophilicity of a molecule, potentially improving its ability to cross cellular membranes and reach its target.[6]

-

Favorable Hydrogen Bonding: The nitrogen-rich tetrazole ring can participate in a more extensive network of hydrogen bonds with target proteins, which can contribute to higher binding affinity and selectivity.[2]

These advantageous properties have made the tetrazole-benzoic acid scaffold a "privileged structure" in drug design, leading to the development of numerous blockbuster drugs.[1]

Angiotensin II Receptor Blockade: The "Sartan" Story

The most prominent class of drugs featuring the tetrazole-containing benzoic acid scaffold is the angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs, including losartan, valsartan, and candesartan, are frontline therapies for hypertension and other cardiovascular diseases.[6][7][8]

The Renin-Angiotensin-Aldosterone System (RAAS)

To understand the mechanism of ARBs, it is crucial to first grasp the physiological role of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

Diagram: The Renin-Angiotensin-Aldosterone System (RAAS) and the Point of Intervention for ARBs

Caption: The RAAS cascade and the inhibitory action of ARBs on the AT1 receptor.

Selective Antagonism of the AT1 Receptor

Tetrazole-containing ARBs exert their therapeutic effect by acting as potent and selective antagonists of the Angiotensin II receptor type 1 (AT1).[7][9][10] Angiotensin II is a powerful vasoconstrictor that, upon binding to the AT1 receptor, triggers a cascade of events leading to increased blood pressure.[11]

The mechanism of action of these drugs involves:

-

Competitive Binding: The ARB molecule, due to its structural similarity to angiotensin II and the favorable physicochemical properties conferred by the tetrazole-benzoic acid moiety, competitively binds to the AT1 receptor.[12]

-

Inhibition of Downstream Signaling: By occupying the binding site, the ARB prevents angiotensin II from activating the receptor. This blockade inhibits the downstream signaling pathways that lead to:

-

Vasoconstriction: The contraction of vascular smooth muscle is prevented, leading to vasodilation and a decrease in peripheral resistance.[9][13]

-

Aldosterone Release: The release of aldosterone from the adrenal glands is suppressed. Aldosterone promotes sodium and water retention, so its inhibition leads to a reduction in blood volume.[9][14]

-

-

Lowering of Blood Pressure: The combined effects of vasodilation and reduced blood volume result in a significant and sustained lowering of blood pressure.[15][16]

Unlike ACE inhibitors, which block the production of angiotensin II, ARBs provide a more direct and complete blockade of the RAAS at the receptor level.[7]

Anti-Inflammatory Activity: Inhibition of Cyclooxygenase (COX)

While the primary focus has been on their cardiovascular applications, some tetrazole-containing benzoic acid derivatives have also demonstrated anti-inflammatory properties.[3][17][18] This activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Certain tetrazole derivatives have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[3] The tetrazole-benzoic acid scaffold can mimic the binding of the natural substrate, arachidonic acid, to the active site of the COX enzyme.

Experimental Protocols for Mechanistic Elucidation

A thorough understanding of the mechanism of action of tetrazole-containing benzoic acids relies on a combination of in vitro and in vivo experimental approaches.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for characterizing the interaction of a drug with its receptor.[19] These assays are crucial for determining the binding affinity (Ki) and selectivity of a tetrazole-containing benzoic acid for the AT1 receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

-

Membrane Preparation: Isolate cell membranes expressing the AT1 receptor from a suitable source (e.g., cultured cells or animal tissue).

-

Radioligand Selection: Choose a high-affinity radiolabeled ligand for the AT1 receptor (e.g., [125I]-Angiotensin II).[11]

-

Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled tetrazole-containing benzoic acid test compound.

-

Separation: Separate the bound from the free radioligand, typically by rapid filtration.

-

Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

| Parameter | Description | Typical Units |

| IC50 | Concentration of competitor that displaces 50% of the specific binding of the radioligand. | nM |

| Ki | Inhibitory constant; a measure of the affinity of the competitor for the receptor. | nM |

| Bmax | Maximum number of binding sites. | fmol/mg protein |

| Kd | Equilibrium dissociation constant of the radioligand. | nM |

Functional Assays

Functional assays are essential to confirm that receptor binding translates into a biological response (or lack thereof, in the case of an antagonist).

Example Functional Assay: Calcium Mobilization Assay

Activation of the AT1 receptor by angiotensin II leads to an increase in intracellular calcium concentration. An antagonist will block this effect.

Workflow for a Calcium Mobilization Assay:

Caption: Workflow for a calcium mobilization functional assay to assess antagonist activity.

Conclusion and Future Directions

The tetrazole-containing benzoic acid scaffold is a testament to the power of rational drug design. Its ability to act as a superior bioisostere for the carboxylic acid group has led to the development of highly effective and safe medicines. The primary mechanism of action for the most successful drugs in this class is the selective antagonism of the AT1 receptor, providing a powerful tool for the management of cardiovascular diseases. Further research into the diverse biological activities of these compounds, including their anti-inflammatory potential, will undoubtedly continue to yield novel therapeutic agents.

References

-

Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link][6]

-

Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link][1]

-

National Institutes of Health. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link][5]

-

National Institutes of Health. (n.d.). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Retrieved from [Link][20]

-

National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link][2]

-

PubMed. (n.d.). Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. Retrieved from [Link][11]

-

National Center for Biotechnology Information. (n.d.). Losartan. Retrieved from [Link][14]

-

ResearchGate. (n.d.). Mechanism of action of tetrazole‐derived anticancer agents. Retrieved from [Link][21]

-

National Institutes of Health. (n.d.). Candesartan. Retrieved from [Link][8]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Valsartan?. Retrieved from [Link][22]

-

ACS Publications. (n.d.). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Retrieved from [Link][23]

-

ResearchGate. (n.d.). Structure–activity relationship. Retrieved from [Link][24]

-

Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link][25]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Losartan Potassium?. Retrieved from [Link][26]

-

U.S. Food and Drug Administration. (n.d.). ATACAND (candesartan cilexetil). Retrieved from [Link][9]

-

Scilit. (n.d.). [21] Radioligand assay for angiotensin II receptors. Retrieved from [Link][27]

-

Taylor & Francis Online. (n.d.). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Retrieved from [Link][3]

-

ResearchGate. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling. Retrieved from [Link][28]

-

National Institutes of Health. (2023, December 6). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved from [Link][29]

-

National Institutes of Health. (n.d.). Valsartan. Retrieved from [Link][10]

-

Pediatric Oncall. (n.d.). Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link][12]

-

ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link][30]

-

IntechOpen. (2022, July 4). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Retrieved from [Link][4]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Candesartan Cilexetil?. Retrieved from [Link][31]

-

National Center for Biotechnology Information. (2019, November 1). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Retrieved from [Link][32]

-

RSC Publishing. (2023, November 22). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. Retrieved from [Link][33]

-

PubMed. (n.d.). Radioligand assay for angiotensin II receptors. Retrieved from [Link][34]

-

YouTube. (2017, July 3). Losartan - Mechanism of Action. Retrieved from [Link][35]

-

ResearchGate. (n.d.). Common drugs containing the tetrazole ring. Retrieved from [Link][37]

-

Mayo Clinic. (2025, November 1). Valsartan (oral route). Retrieved from [Link][15]

-

bioRxiv. (2025, January 25). Ligand Binding Effects on Activation of Type-2 Angiotensin II Receptor. Retrieved from [Link][38]

-

YouTube. (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation. Retrieved from [Link][39]

-

RSC Advances. (2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid. Retrieved from [Link][40]

-

Mayo Clinic. (2025, November 1). Candesartan (oral route). Retrieved from [Link][13]

-

MedlinePlus. (2021, June 15). Valsartan. Retrieved from [Link][16]

-

Scientific Research Publishing. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Retrieved from [Link][42]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][19]

-

TIB. (n.d.). Non-steroidal anti-inflammatory drugs. Retrieved from [Link][43]

-

National Center for Biotechnology Information. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link][18]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Valsartan - Wikipedia [en.wikipedia.org]

- 8. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. Candesartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 14. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Valsartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 16. Valsartan: MedlinePlus Drug Information [medlineplus.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. What is the mechanism of Valsartan? [synapse.patsnap.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. drughunter.com [drughunter.com]

- 26. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 27. scilit.com [scilit.com]

- 28. researchgate.net [researchgate.net]

- 29. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 32. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]

- 34. Radioligand assay for angiotensin II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. youtube.com [youtube.com]

- 36. Candesartan - Wikipedia [en.wikipedia.org]

- 37. researchgate.net [researchgate.net]

- 38. biorxiv.org [biorxiv.org]

- 39. youtube.com [youtube.com]

- 40. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01053K [pubs.rsc.org]

- 41. Losartan - Wikipedia [en.wikipedia.org]

- 42. iomcworld.com [iomcworld.com]

- 43. oa.tib.eu [oa.tib.eu]

A Technical Guide to the Identification of Potential Biological Targets for 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Entity

In the landscape of modern drug discovery, the journey from a novel chemical entity to a therapeutic agent is both complex and challenging. The compound 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid represents such a starting point—a molecule with a unique structural architecture awaiting the elucidation of its biological function. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of this and other novel small molecules.

The structure of this compound is characterized by two key pharmacophores: a substituted benzoic acid moiety and a tetrazole ring. Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1][2] The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often incorporated into drug candidates to enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding affinity.[3][4][5] Many approved drugs, including antihypertensives like losartan and valsartan, feature a tetrazole moiety, highlighting its significance in interacting with biological targets.[6][7]

Given the absence of established biological data for this compound, a systematic and multi-faceted approach to target identification is paramount. This guide will navigate through a logical progression of in silico prediction methodologies, followed by rigorous experimental validation techniques, providing both the theoretical underpinnings and practical, step-by-step protocols.

Part 1: In Silico Target Prediction: A Data-Driven Approach to Hypothesis Generation

Before embarking on resource-intensive experimental studies, computational methods offer a powerful and cost-effective means to generate a preliminary list of potential biological targets.[8][9] These in silico techniques leverage vast biological and chemical datasets to predict interactions between a small molecule and proteins.[10][11]

Ligand-Based and Structure-Based Virtual Screening

The initial phase of in silico analysis involves screening compound libraries to identify proteins that are likely to bind to our molecule of interest. This can be approached from two main angles:

-

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often exhibit similar biological activities. By searching databases of known bioactive compounds, we can identify molecules with structural resemblance to this compound and infer potential targets from their known mechanisms of action.

-

Structure-Based Approaches (Molecular Docking): When the three-dimensional structures of potential protein targets are known, molecular docking can be employed to predict the binding orientation and affinity of our compound within the protein's active site.[9] This provides a more direct prediction of interaction.

Experimental Protocol: Molecular Docking Workflow

-

Target Selection: Based on initial ligand-based screening and literature review of common targets for tetrazole and benzoic acid-containing compounds, select a panel of potential protein targets with available crystal structures (e.g., from the Protein Data Bank).

-

Ligand and Protein Preparation:

-

Generate a 3D conformation of this compound using a molecular modeling software.

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

-

-

Docking Simulation:

-

Define the binding site on the target protein.

-

Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations of the ligand within the binding site and score the resulting poses based on a scoring function that estimates binding affinity.

-

-

Analysis of Results:

-

Rank the docked poses based on their predicted binding energies.

-

Visually inspect the top-ranked poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR)

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for biological activity. A pharmacophore model can be generated based on the structure of this compound and used to screen 3D databases of protein structures to find potential binding partners.

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. While we do not yet have activity data for our lead compound, exploring existing QSAR models for related chemical scaffolds can provide insights into the structural features that are important for activity against specific targets.

Logical Workflow for In Silico Target Prediction

Caption: In silico workflow for initial target hypothesis generation.

Part 2: Experimental Target Identification and Validation: From Prediction to Biological Reality

While in silico methods provide valuable starting points, experimental validation is crucial to confirm the predicted targets and elucidate the biological effects of the compound.[12][13] This section details key experimental strategies for target engagement and functional validation.

Unbiased Target Identification: Chemical Proteomics and Thermal Proteome Profiling

For novel compounds, unbiased approaches that do not rely on pre-existing hypotheses are particularly powerful. These methods aim to identify direct binding partners of the compound in a complex biological sample, such as a cell lysate or even in living cells.[14][15]

Chemical Proteomics

Chemical proteomics utilizes small molecule probes to identify protein targets.[16][17] This often involves synthesizing a derivative of the compound of interest that incorporates a reactive group (for covalent labeling) or an affinity tag (for pull-down experiments).[18]

-

Activity-Based Protein Profiling (ABPP): This technique uses probes that covalently bind to the active sites of specific enzyme families, allowing for the identification of enzymes that are targeted by the compound.[14]

-

Photoaffinity Labeling (PAL): A photo-reactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with its binding partner. The labeled proteins can then be identified by mass spectrometry.[14]

Thermal Proteome Profiling (TPP)

TPP is a powerful technique for identifying drug targets in their native cellular environment without the need for chemical modification of the compound.[19][20][21] The principle behind TPP is that the binding of a ligand to a protein alters its thermal stability.[22][23] By heating cell lysates or intact cells treated with the compound across a range of temperatures and quantifying the amount of soluble protein at each temperature using mass spectrometry, a "melting curve" for each protein can be generated. A shift in the melting curve in the presence of the compound indicates a direct interaction.

Experimental Protocol: Thermal Proteome Profiling (TPP)

-

Cell Culture and Treatment: Culture the desired cell line and treat with either this compound or a vehicle control.

-

Heat Shock: Aliquot the cell lysates or intact cells and heat them to a range of different temperatures.

-

Protein Extraction and Digestion: Separate the soluble and aggregated proteins. The soluble proteins are then digested into peptides.

-

Isobaric Labeling and Mass Spectrometry: The peptides from each temperature point are labeled with isobaric tags (e.g., TMT) and analyzed by quantitative mass spectrometry.

-

Data Analysis: Generate melting curves for each identified protein and identify proteins that show a significant shift in thermal stability in the compound-treated samples compared to the control.

Workflow for Unbiased Target Identification

Caption: Unbiased experimental workflows for target identification.

In Vitro Target Validation: Confirming and Characterizing Interactions

Once a list of potential targets has been generated through in silico and unbiased experimental approaches, the next step is to validate these interactions using in vitro assays.[24][25] These assays provide quantitative data on the binding affinity and functional effects of the compound on the purified target protein.[26]

Binding Assays

-

Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics of the interaction between the compound and the immobilized target protein in real-time.

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

Functional Assays

-

Enzymatic Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or an activator.

-

Cell-Based Assays: These assays are performed in a cellular context to assess the effect of the compound on the function of the target protein within its native environment. Examples include reporter gene assays, cell proliferation assays, and signaling pathway analysis.[24]

Table 1: Comparison of In Vitro Target Validation Techniques

| Assay Type | Principle | Key Outputs | Advantages | Limitations |

| SPR | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), association/dissociation rates. | Real-time, label-free, high sensitivity. | Requires protein immobilization, potential for artifacts. |

| ITC | Measures heat changes upon binding in solution. | Binding affinity (KD), stoichiometry, enthalpy, entropy. | Label-free, solution-based, provides thermodynamic data. | Requires large amounts of pure protein. |

| Enzymatic Assays | Measures the rate of an enzyme-catalyzed reaction. | IC50/EC50, mechanism of inhibition/activation. | Direct measure of functional effect, high-throughput potential. | Specific to enzymatic targets. |

| Cell-Based Assays | Measures a cellular response to compound treatment. | Cellular potency, mechanism of action in a biological context. | Physiologically relevant, can assess downstream effects. | More complex, potential for off-target effects. |

Part 3: Integrated Target Deconvolution Strategy: A Holistic View

The most effective approach to identifying the biological targets of a novel compound like this compound is an integrated strategy that combines computational and experimental methods. The in silico predictions provide initial hypotheses that can be tested and refined using unbiased experimental techniques. The hits from these unbiased screens are then subjected to rigorous in vitro validation to confirm direct binding and functional modulation.

Integrated Target Identification and Validation Workflow

Caption: An integrated strategy for target deconvolution.

By following this structured and multi-pronged approach, researchers can systematically unravel the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. This guide provides the foundational knowledge and practical methodologies to embark on this exciting journey of discovery.

References

-

Mateus, A., et al. (2020). Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology, 16(3), e9232. [Link]

-

Jarzab, A., et al. (2020). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Nature Methods, 17(3), 248-257. [Link]

-

Franken, H., et al. (2015). Thermal proteome profiling for drug target identification and probing of protein states. Nature Protocols, 10(1), 1567-1593. [Link]

-

Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

-

Becher, I., et al. (2016). Thermal proteome profiling for unbiased search of drug targets. Methods in Molecular Biology, 1394, 257-271. [Link]

-

Gfeller, D. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Briefings in Bioinformatics, 21(5), 1736-1748. [Link]

-

Li, J., et al. (2023). How does chemical proteomics enhance the accuracy of protein target identification?. Biotium BioTech. [Link]

-

Pharmaffiliates. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

-

Wang, Y., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science, 19(6), 562-572. [Link]

-

Sadybekov, A. A., et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. [Link]

-

Wang, D., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

-

Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

-

Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine, 13(7), 1175-1191. [Link]

-

Öztürk, H., et al. (2018). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1762, 117-133. [Link]

-

Parker, C. G., & Cravatt, B. F. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

-

Edfeldt, F. N. B., et al. (2011). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 672, 117-133. [Link]

-

Sygnature Discovery. (n.d.). Target Validation. [Link]

-

Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. [Link]

-

Swansea University. (n.d.). In vitro assays and target validation. [Link]

-

Yadav, R., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. [Link]

-

Taylor & Francis Online. (2021). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]

-

ResearchGate. (2022). Some examples of tetrazole-containing medications. [Link]

-

ResearchGate. (n.d.). In vitro target validation process. [Link]

-

Eurofins Discovery. (n.d.). Target Validation and Antigen Generation. [Link]

-

Visikol. (2023). The Importance of In Vitro Assays. [Link]

-

Castro, C. A. F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5898. [Link]

-

Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(24), 3869-3878. [Link]

-

Singh, V., et al. (2025). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4). [Link]

-

Zhang, A., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 17(10), 850-866. [Link]

-

International Research Journal of Modernization in Engineering Technology and Science. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. [Link]

-

Chen, X. L., et al. (2008). 3-(1H-Tetrazol-5-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1973. [Link]

-

El-Gazzar, M. G., et al. (2022). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Scientific Reports, 12(1), 18880. [Link]

-

Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7326-7381. [Link]

-

Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorganic Chemistry and Applications. [Link]

-

VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. [Link]

-

Liu, Z., et al. (2011). Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6726-6734. [Link]

-

ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjmets.com [irjmets.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 11. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. How does chemical proteomics enhance the accuracy of protein target identification? [en.biotech-pack.com]

- 15. mdpi.com [mdpi.com]

- 16. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 19. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. Thermal proteome profiling - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]

- 22. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 23. Thermal proteome profiling for interrogating protein interactions | Molecular Systems Biology | Springer Nature Link [link.springer.com]

- 24. In vitro assays and target validation - Swansea University [swansea.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. The Importance of In Vitro Assays [visikol.com]

The Advent of Novel Tetrazolylbenzoic Acid Derivatives: A Technical Guide to Discovery, Isolation, and Characterization

Foreword: The Tetrazole Moiety as a Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic replacement of a carboxylic acid with a bioisosteric equivalent is a well-established and powerful strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the various carboxylic acid surrogates, the 5-substituted 1H-tetrazole ring has emerged as a particularly successful bioisostere, gracing the structures of over 20 FDA-approved drugs.[3] This five-membered heterocyclic ring, with its four nitrogen atoms, mimics the acidity and planar geometry of a carboxylic acid while offering increased lipophilicity and metabolic stability.[3][4] These advantageous properties have propelled tetrazole-containing compounds to the forefront of therapeutic development, with applications spanning antihypertensive, antibacterial, anticancer, and antiviral agents.[1][2][4] This guide provides an in-depth exploration of the discovery, synthesis, isolation, and characterization of novel tetrazolylbenzoic acid derivatives, offering a blend of theoretical principles and practical, field-proven methodologies for researchers and drug development professionals.

Rational Design and Mechanistic Considerations

The journey to a novel therapeutic agent begins with a deep understanding of the biological target and the principles of molecular recognition. The substitution of a benzoic acid moiety with a tetrazolylbenzoic acid is a deliberate strategy to enhance drug-like properties.

Bioisosterism: A Strategic Advantage

The rationale behind using a tetrazole as a carboxylic acid bioisostere is rooted in their comparable physicochemical properties. The tetrazole ring's acidity (pKa ≈ 4.5–4.9) is similar to that of a carboxylic acid (pKa ≈ 4.2–4.5), allowing it to engage in similar ionic interactions with biological targets.[3] However, the tetrazole moiety is generally more lipophilic, which can lead to improved membrane permeability and oral bioavailability.[3][4] A classic example of this strategic replacement is the development of the angiotensin II receptor antagonist, losartan, where the introduction of a tetrazole ring in place of a carboxylic acid led to a tenfold increase in potency.[3]

Target Engagement and Structure-Activity Relationships (SAR)